molecular formula C24H25NO4 B162667 Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 120533-76-8

Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B162667
M. Wt: 391.5 g/mol
InChI Key: JOHFECBOWRGWJZ-UHFFFAOYSA-N
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Description

Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is a notable organic scaffold with diverse pharmaceutical applications . It is often used as a building block in organic synthesis for the preparation of various biologically active compounds .


Synthesis Analysis

The synthesis of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its derivatives is typically achieved using the Hantzsch reaction . This reaction is a four-component, one-pot synthesis that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia .


Molecular Structure Analysis

The molecular structure of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is characterized by a total of 56 bonds. It includes 31 non-H bonds, 16 multiple bonds, 9 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 esters (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

The electronic transition properties such as absorption wavelength (λ), excitation energy (E), and oscillator strength (f) were theoretically calculated using TD-DFT/B3LYP/6–311+G (d,p) basis level with ethanol as a solvent using the IEFPCM method .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 178-183 °C (lit.) and is soluble in organic solvents . The SMILES string for the compound is CCOC(=O)C1=C(C)NC(C)=C(C1)C(=O)OCC .

Scientific Research Applications

Synthesis and Solvent Research

One of the notable applications of Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a derivative of 1,4-Dihydropyridine (1,4-DHP), is in the field of synthesis and solvent research. A study by Cahyana, Ardiansah, and Hanifah (2020) explored the synthesis of a similar 1,4-DHP derivative using crude glycerol from waste cooking oil as an alternative solvent. This demonstrates the potential of using environmentally friendly solvents in the synthesis of complex organic compounds like 1,4-DHP derivatives (Cahyana, Ardiansah, & Hanifah, 2020).

Pharmacological Applications

The pharmacological potential of 1,4-DHP derivatives has been extensively researched. For example, Datar and Auti (2016) studied novel 1,4-DHP calcium channel blockers and their hypotensive effects, showcasing the relevance of these compounds in cardiovascular therapy. Though not directly about Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, this research highlights the broader therapeutic potential of 1,4-DHP derivatives (Datar & Auti, 2016).

Material Science and Crystallography

In material science, the structural aspects of 1,4-DHP derivatives are of significant interest. For instance, Simonič et al. (2008) investigated the crystal structure of a lacidipine phototransformation product, a compound related to 1,4-DHP derivatives. Such studies provide valuable insights into the molecular structure and stability under various conditions, which is essential for developing new materials and drugs (Simonič, Zupančič, Golobič, Golič, & Stanovnik, 2008).

Antimicrobial Research

The antimicrobial properties of 1,4-DHP derivatives have also been explored. Prakash et al. (2011) synthesized new 1,4-DHP derivatives and evaluated their antimicrobial efficacy. This suggests the potential application of Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate in developing new antimicrobial agents (Prakash, Hussain, Kumar, Wadhwa, Sharma, & Aneja, 2011).

Safety And Hazards

While specific safety and hazard information for diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is not available, similar compounds like Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate are classified as Combustible Solids (Storage Class Code 11) and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

diethyl 1-benzyl-4-phenyl-4H-pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-3-28-23(26)20-16-25(15-18-11-7-5-8-12-18)17-21(24(27)29-4-2)22(20)19-13-9-6-10-14-19/h5-14,16-17,22H,3-4,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHFECBOWRGWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OCC)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Valente, P Mellini, F Spallotta, V Carafa… - Journal of Medicinal …, 2016 - ACS Publications
Modulators of sirtuins are considered promising therapeutic targets for the treatment of cancer, cardiovascular, metabolic, inflammatory, and neurodegenerative diseases. Here we …
Number of citations: 69 pubs.acs.org
S Sueki, R Takei, Y Zaitsu, J Abe… - European Journal of …, 2014 - Wiley Online Library
We have successfully synthesized 3,4,5‐substituted 1,4‐dihydropyridines (1,4‐DHPs) from amine hydrochloride salts, aldehydes, and acetals in good yields without the addition of a …

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